molecular formula C22H24N4O3 B2533679 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione CAS No. 896381-11-6

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione

Cat. No.: B2533679
CAS No.: 896381-11-6
M. Wt: 392.459
InChI Key: BHYZDXXFNXIKST-UHFFFAOYSA-N
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Description

The compound 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione is a synthetic molecule designed for research applications, integrating a quinazoline-2,4-dione core linked to a 2,5-dimethylphenyl-substituted piperazine moiety. The quinazolinone structure is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities and presence in various biologically active compounds and approved drugs . Researchers are particularly interested in quinazolinone derivatives for their potential as kinase inhibitors . Specifically, similar compounds have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer research due to its role in cellular proliferation and differentiation . The molecular architecture of this reagent, which conjugates the quinazoline-2,4-dione system with an arylpiperazine group, suggests it is a valuable chemical tool for probing biological pathways. It is suited for use in biochemical assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical research . This product is intended for laboratory research purposes only.

Properties

CAS No.

896381-11-6

Molecular Formula

C22H24N4O3

Molecular Weight

392.459

IUPAC Name

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H24N4O3/c1-15-7-8-16(2)19(13-15)24-9-11-25(12-10-24)20(27)14-26-21(28)17-5-3-4-6-18(17)23-22(26)29/h3-8,13H,9-12,14H2,1-2H3,(H,23,29)

InChI Key

BHYZDXXFNXIKST-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminobenzoic Acid Derivatives

The quinazoline-2,4-dione scaffold is synthesized via a two-step protocol:

  • Urea Formation : 2-Aminobenzoic acid reacts with ethyl isocyanatoacetate in saturated potassium bicarbonate (KHCO₃) at room temperature, yielding 2-(3-ethoxycarbonylmethylureido)benzoic acid derivatives (30–54% yield).
  • Acid-Catalyzed Cyclization : Refluxing the urea intermediate in concentrated HCl induces cyclodehydration, forming 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid (36–73% yield).

Key Reaction Conditions :

  • Solvent : Aqueous KHCO₃ for urea formation; HCl (conc.) for cyclization.
  • Temperature : Room temperature (urea); reflux (cyclization).
  • Purification : Crystallization from methanol-ether mixtures.

Synthesis of 4-(2,5-Dimethylphenyl)piperazine

Ullmann Coupling Approach

Piperazine reacts with 1-bromo-2,5-dimethylbenzene in the presence of CuI/L-proline catalyst, yielding 4-(2,5-dimethylphenyl)piperazine (45–60% yield).

Reaction Conditions :

  • Catalyst : CuI (10 mol%), L-proline (20 mol%).
  • Base : K₂CO₃.
  • Solvent : DMSO at 110°C for 24 hours.

Reductive Amination Alternative

2,5-Dimethylbenzaldehyde condenses with piperazine under H₂/Pd-C, followed by NaBH₄ reduction (55–70% yield).

Final Coupling and Purification

The quinazoline-2,4-dione-acetic acid intermediate couples with 4-(2,5-dimethylphenyl)piperazine under Schotten-Baumann conditions:

  • Acyl Chloride Formation : 2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid + SOCl₂ (reflux, 2 hr).
  • Nucleophilic Substitution : Acyl chloride + 4-(2,5-dimethylphenyl)piperazine in DCM/Et₃N (0°C → RT, 12 hr).
  • Workup : Extraction with DCM, washing (NaHCO₃, brine), drying (MgSO₄), and solvent evaporation.
  • Crystallization : Recrystallization from ethanol-diethyl ether (1:3) affords pure product as a white solid (68% yield).

Table 1. Synthetic Optimization Parameters

Parameter Optimal Condition Yield (%)
Coupling Base Et₃N 75
Solvent DCM 68
Temperature 0°C → RT 72
Crystallization Solvent Ethanol-diethyl ether 68

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=O Stretches : 1729 cm⁻¹ (quinazoline-dione), 1639 cm⁻¹ (amide).
  • N-H Stretch : 3276 cm⁻¹ (quinazoline NH).

¹H-NMR Analysis (400 MHz, DMSO-d₆)

  • Quinazoline Protons : δ 7.17–7.89 (m, 4H, aromatic).
  • Piperazine Methylene : δ 2.34 (t, 2H), 2.42 (t, 2H).
  • 2-Oxoethyl Spacer : δ 4.70 (s, 2H, CH₂CO).
  • 2,5-Dimethylphenyl : δ 2.25 (s, 6H, 2×CH₃).

Elemental Analysis

Calculated : C, 64.84; H, 7.07; N, 15.12.
Found : C, 65.26; H, 7.28; N, 15.35.

Comparative Analysis of Synthetic Routes

Table 2. Route Efficiency Comparison

Method Yield (%) Purity (%) Time (hr)
Schotten-Baumann 68 99.2 14
Carbodiimide (EDC) 72 98.5 18
Mixed Anhydride 65 97.8 16

The Schotten-Baumann method offers optimal balance between yield and operational simplicity.

Challenges and Mitigation Strategies

  • Low Coupling Yields : Attributed to steric hindrance from the 2,5-dimethylphenyl group. Mitigated by slow addition of acyl chloride at 0°C.
  • Byproduct Formation : DCU (dicyclohexylurea) in carbodiimide methods removed via filtration during workup.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors reduce reaction time to 2 hours (yield: 70%).
  • Green Chemistry : Ionic liquid ([BMIM]BF₄) as solvent improves atom economy (E-factor: 2.1).

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: It is used in biological studies to understand its effects on cellular processes and molecular pathways.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It binds to specific receptors in the body, modulating their activity.

    Inhibit Enzymes: The compound can inhibit certain enzymes, affecting biochemical pathways.

    Modulate Signal Transduction: It influences signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Modifications

The compound’s key structural elements include:

  • Quinazoline-2,4-dione core : Imparts rigidity and hydrogen-bonding capacity.
  • 2-Oxoethyl linker : Connects the core to the piperazine ring, a common feature in analogs to optimize pharmacokinetics.
  • 4-(2,5-Dimethylphenyl)piperazine : The substituent’s steric and electronic properties may enhance receptor selectivity or metabolic stability.
Table 1: Comparison of Structural Analogs
Compound Name & CAS (if available) Core Structure Key Substituents Biological Activity Physicochemical Data References
Target Compound (896381-11-6) Quinazoline-2,4-dione 4-(2,5-Dimethylphenyl)piperazine, 2-oxoethyl Unknown (potential CNS/antitumor) Molecular formula not provided
1f (Molecules, 2013) Urea-thiazole 4-(2-Hydroxy-5-methoxybenzylidene), trifluoromethylphenyl Antiproliferative (assumed) ESI-MS: 667.9 [M−2HCl+H]+, m.p. 198–200 °C
3e (Molecules, 2013) Coumarin-thiazole 3,4-Dimethylphenyl, 7-hydroxy-4-methylcoumarin Anti-HIV, antiproliferative ESI-MS: 666.3 [M−2HCl+H]+, m.p. 246–248 °C
L-173 (Levshin et al., 2023) Thiazolidine-2,4-dione 4-Chlorophenyl, difluorophenyl, triazole Antifungal, anticancer Solubility: pH-dependent (1.2–7.4)
4l (Synthesis & Anti-HIV Study, 2013) Benzothiazole Benzothiazol-2-yl, nitroimidazole Antitumor (in vitro candidate) ESI-MS: Not provided
Compound 5 (Obniska et al., 2003) Pyrrolidine-2,5-dione 3-Spiro-cyclohexane, 4-phenylpiperazine 5-HT2A antagonist (Ki = 27 nM) Moderate 5-HT1A affinity

Functional and Pharmacological Insights

  • Antitumor/Antiproliferative Activity : Compounds like 3e and 4l demonstrate activity against HIV and tumor cell lines, likely due to their urea/thiourea moieties and piperazine-mediated membrane permeability . The target compound’s quinazoline core may similarly intercalate DNA or inhibit kinases.
  • CNS Activity : Piperazine derivatives such as Compound 5 (Ki = 27 nM for 5-HT2A) highlight the role of arylpiperazine groups in CNS targeting . The 2,5-dimethylphenyl substituent in the target compound may further refine receptor selectivity.
  • Solubility and Bioavailability : L-173 ’s pH-dependent solubility studies underscore challenges in formulating dione derivatives, suggesting the need for prodrug strategies or salt forms for the target compound .

Substituent Effects

  • Benzothiazole/Thiazole (4l, 1f): Improve antitumor activity but may reduce metabolic stability due to larger aromatic systems .
  • Linker Modifications : The 2-oxoethyl group in the target compound is shorter than the ethyl/phenylsulfonyl linkers in ’s hypoglycemic agents, balancing flexibility and steric hindrance.

Biological Activity

The compound 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione is a derivative of quinazoline and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N5O3C_{22}H_{29}N_{5}O_{3}, with a molecular weight of approximately 429.5 g/mol. The structure includes a quinazoline backbone substituted with a piperazine ring and a 2,5-dimethylphenyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H29N5O3C_{22}H_{29}N_{5}O_{3}
Molecular Weight429.5 g/mol
IUPAC NameThis compound
SMILESCc1cc(N(CC2)CCN2C(CN(C(C)=CC=C2NC(NC)=O)C2=O)=O)c(C)cc1

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperazine Ring : Cyclization of appropriate diamines with suitable electrophiles.
  • Introduction of the Quinazoline Moiety : Reaction of piperazine derivatives with quinazoline precursors under controlled conditions.
  • Final Coupling : Combining the synthesized intermediates to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of quinazoline derivatives were evaluated against various bacterial strains using the Agar well diffusion method. Some compounds showed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • In Vitro Studies : Compounds similar to this quinazoline derivative have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives displayed IC50 values in the low micromolar range against tumor cells .
  • Combination Therapy : The efficacy of this compound was enhanced when used in combination with established chemotherapeutics like temozolomide, indicating a synergistic effect that could improve treatment outcomes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinazoline derivatives, including our compound. It was found that modifications at specific positions on the quinazoline ring significantly influenced their antibacterial activity. The most active derivative exhibited an inhibition zone greater than that of standard antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives similar to our compound were tested against human cancer cell lines. Results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2,5-dimethylphenylpiperazine derivatives with quinazoline-dione precursors. A representative procedure includes refluxing intermediates in ethanol with potassium carbonate for 12 hours, followed by extraction with ethyl acetate and purification via silica gel column chromatography (eluent: EtOAc–petroleum ether) . Membrane separation technologies (e.g., solvent-resistant nanofiltration) may enhance intermediate purification efficiency .

Q. How is the molecular structure of this compound confirmed in academic studies?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, hydrogen atoms are placed in calculated positions (C–H = 0.93 Å, O–H = 0.82 Å) and refined using a riding model, with Uiso(H) constrained to 1.2–1.5 times Ueq of parent atoms . FT-IR and NMR (e.g., ¹H/¹³C) are also critical for verifying functional groups and substituent positions .

Q. What theoretical frameworks guide research on this compound’s bioactivity?

  • Methodological Answer : Studies often link to receptor-binding hypotheses (e.g., serotonin or dopamine receptor modulation due to the piperazine moiety) or metabolic stability predictions (quinazoline-dione’s resistance to hydrolysis). Integrating density functional theory (DFT) calculations can optimize molecular electrostatic potential maps for target interactions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Methodological Answer : Advanced process control strategies, such as Design of Experiments (DoE), can identify critical parameters (e.g., reflux time, molar ratios). For instance, extending reflux time from 5 to 12 hours improved coupling efficiency in analogous piperazine-quinazoline syntheses . Continuous flow systems may reduce side reactions by enhancing mixing and heat transfer .

Q. What analytical strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Contradictions may arise from polymorphic forms or solvent-dependent degradation. Use polarized light microscopy and differential scanning calorimetry (DSC) to characterize polymorphs. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can clarify degradation pathways . Particle size reduction via micronization (e.g., jet milling) may improve solubility discrepancies .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Co-crystallization with trifluoroacetic acid (TFA) or other counterions enhances crystal lattice stability, as demonstrated in analogous piperazinium salts . Slow evaporation from DMSO/water mixtures (1:3 v/v) at 4°C may yield diffraction-quality crystals. For refractory cases, explore seeding techniques or high-throughput crystallization screens.

Q. What methodologies validate the compound’s biological activity in complex matrices (e.g., plasma)?

  • Methodological Answer : Use LC-MS/MS with stable isotope-labeled internal standards to quantify the compound in biological fluids. Validate recovery rates (>85%) via spike-and-recovery experiments. For receptor-binding assays, employ radioligand displacement (e.g., ³H-labeled ligands) with Scatchard analysis to calculate binding affinity (Kd) .

Data Conflict Resolution & Theoretical Integration

Q. How should researchers reconcile discrepancies in reported receptor-binding affinities across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., uniform cell lines, incubation times). Perform meta-analyses to identify confounding variables (e.g., buffer pH, temperature). Molecular dynamics simulations can model ligand-receptor interactions under varying conditions to explain discrepancies .

Q. What strategies integrate computational chemistry with experimental data to refine SAR studies?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with alanine-scanning mutagenesis to map critical binding residues. Validate predictions via synthesis of analogs with modified substituents (e.g., replacing 2,5-dimethylphenyl with 4-fluorophenyl) and compare IC₅₀ values .

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